molecular formula C19H18N2O2 B14197841 (4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one CAS No. 919787-49-8

(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one

Cat. No.: B14197841
CAS No.: 919787-49-8
M. Wt: 306.4 g/mol
InChI Key: RXZRNYAHDZWYIA-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative This compound is notable for its unique structure, which combines an indole moiety with an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 1-benzyl-1H-indole, is synthesized through a Fischer indole synthesis or other suitable methods.

    Oxazolidinone Ring Formation: The indole derivative is then reacted with an appropriate oxazolidinone precursor under controlled conditions to form the desired compound. This step often involves the use of reagents such as phosgene or its derivatives, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with modified oxidation states.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various biological receptors, while the oxazolidinone ring can interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one: The enantiomer of the compound, differing in its stereochemistry.

    (4S)-4-[(1-Phenyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one: A similar compound with a phenyl group instead of a benzyl group.

Uniqueness

(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one is unique due to its specific combination of an indole moiety and an oxazolidinone ring. This structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

CAS No.

919787-49-8

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

(4S)-4-[(1-benzylindol-3-yl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C19H18N2O2/c22-19-20-16(13-23-19)10-15-12-21(11-14-6-2-1-3-7-14)18-9-5-4-8-17(15)18/h1-9,12,16H,10-11,13H2,(H,20,22)/t16-/m0/s1

InChI Key

RXZRNYAHDZWYIA-INIZCTEOSA-N

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Canonical SMILES

C1C(NC(=O)O1)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.